
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide, also known as MPAA, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. This compound has a unique structure that allows it to interact with various biological systems, making it a promising tool for investigating a range of physiological and biochemical processes.
Mechanism of Action
The mechanism of action of N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide is not fully understood, but it is believed to act as a modulator of certain receptor systems in the body. Specifically, this compound has been shown to interact with the serotonin and dopamine receptor systems, which are involved in a range of physiological processes such as mood regulation and reward pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound can have a range of biochemical and physiological effects depending on the system being studied. In the central nervous system, this compound has been shown to increase the release of certain neurotransmitters such as serotonin and dopamine, which can affect mood and behavior. In cancer cells, this compound has been shown to inhibit cell growth and induce apoptosis (programmed cell death), which could have implications for the development of new cancer therapies.
Advantages and Limitations for Lab Experiments
One advantage of using N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide in lab experiments is its unique structure, which allows it to interact with various biological systems. Additionally, this compound is relatively easy to synthesize and purify, making it a cost-effective tool for researchers. However, one limitation of using this compound is its potential toxicity, which could limit its use in certain experimental systems.
Future Directions
There are several potential future directions for research on N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide. One area of interest is the development of new drugs based on the structure of this compound, which could have therapeutic applications in a range of diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its effects on various biological systems. Finally, investigations into the potential toxicity of this compound could help to inform its safe use in experimental systems.
Synthesis Methods
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide can be synthesized using a multi-step process that involves the reaction of morpholine and phenylethylamine with 3-phenylpropanoyl chloride. The resulting compound is then purified through a series of techniques such as recrystallization and column chromatography.
Scientific Research Applications
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide has been studied for its potential applications in various fields of research, including neuroscience, cancer biology, and drug discovery. In neuroscience, this compound has been shown to modulate the activity of certain neurotransmitter receptors, which could have implications for the treatment of neurological disorders such as depression and anxiety. In cancer biology, this compound has been investigated for its ability to inhibit the growth of certain types of cancer cells. Additionally, this compound has been used as a starting point for the development of new drugs with potential therapeutic applications.
properties
IUPAC Name |
N-(2-morpholin-4-yl-2-phenylethyl)-3-phenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O2/c24-21(12-11-18-7-3-1-4-8-18)22-17-20(19-9-5-2-6-10-19)23-13-15-25-16-14-23/h1-10,20H,11-17H2,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVTWFPDDVDINV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)CCC2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-tert-butyl-3-[(2-chloroacetyl)amino]benzamide](/img/structure/B7561652.png)
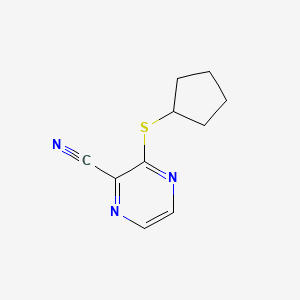
![N-[1-(furan-2-carbonyl)piperidin-4-yl]-4-[(2-methylcyclopropanecarbonyl)amino]benzamide](/img/structure/B7561663.png)
![2-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl)-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7561670.png)
![3-[1-[(3-propan-2-yl-1,2,4-oxadiazol-5-yl)methyl]piperidin-4-yl]-1H-benzimidazol-2-one](/img/structure/B7561678.png)
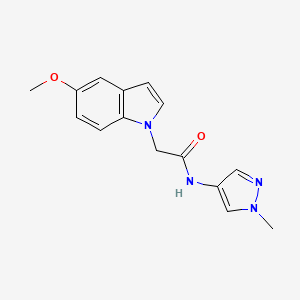
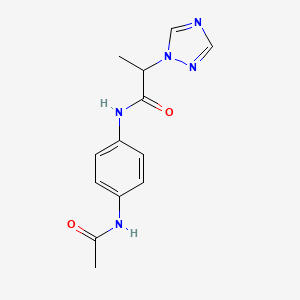
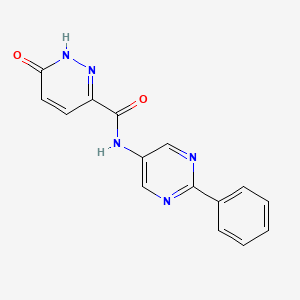
![5-nitro-N-[4-(2-oxochromen-3-yl)-1,3-thiazol-2-yl]furan-2-carboxamide](/img/structure/B7561713.png)
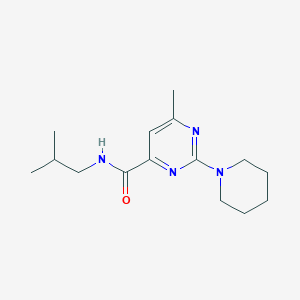
![5-bromo-N'-[(1E)-(2-bromophenyl)methylene]-2-hydroxybenzohydrazide](/img/structure/B7561732.png)

![[2-[1-(2-bicyclo[2.2.1]heptanyl)ethylamino]-2-oxoethyl] (E)-3-(5-iodofuran-2-yl)prop-2-enoate](/img/structure/B7561742.png)
![N'-[(1E)-(2,5-dimethoxyphenyl)methylene]-2-[(2-phenyl-5,6,7,8-tetrahydroquinazolin-4-yl)thio]acetohydrazide](/img/structure/B7561750.png)